2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine
Overview
Description
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is known for its unique structure, which includes a benzyl group attached to a tetrahydrobenzo[b][1,6]naphthyridine core
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .
Mode of Action
This compound acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.
Result of Action
The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .
Biochemical Analysis
Biochemical Properties
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is known to interact with the enzyme PDE5 . PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .
Cellular Effects
The compound exerts significant effects on cellular processes. It has been found to have good efficacy in a mouse model of Alzheimer’s disease, suggesting its potential role in influencing cell function . The compound’s interaction with PDE5 can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its potent inhibitory activity against PDE5 . By inhibiting PDE5, the compound increases the levels of CREB, thereby influencing gene expression .
Dosage Effects in Animal Models
The compound has demonstrated good efficacy in a mouse model of Alzheimer’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine typically involves the Michael addition of nitrogen from the tetrahydropyridine fragment to an activated alkyne, leading to the formation of a zwitterion intermediate. This intermediate undergoes further transformations, such as proton migration and Hoffmann elimination, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: Lacks the benzyl group, which may affect its biological activity and solubility.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIFNAKNRWTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320501 | |
Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1541-57-7 | |
Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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